molecular formula C20H16Cl2N6OS2 B3019484 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide CAS No. 848735-62-6

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B3019484
CAS No.: 848735-62-6
M. Wt: 491.41
InChI Key: IPTIHTMSBBJSSW-UHFFFAOYSA-N
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Description

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C20H16Cl2N6OS2 and its molecular weight is 491.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known to bind with a variety of enzymes and receptors in the biological system . This suggests that the compound could have multiple targets, contributing to its potential biological activities.

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonds due to the presence of nitrogen atoms in their structure . This property allows them to interact effectively with their targets, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could include pathways related to the function or regulation of the compound’s targets.

Result of Action

Given the potential biological activities associated with triazole compounds , the effects could be diverse, depending on the specific targets and pathways involved.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N6OS2/c21-14-7-6-13(16(22)9-14)8-15-10-24-19(31-15)25-17(29)11-30-20-27-26-18(28(20)23)12-4-2-1-3-5-12/h1-7,9-10H,8,11,23H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTIHTMSBBJSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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